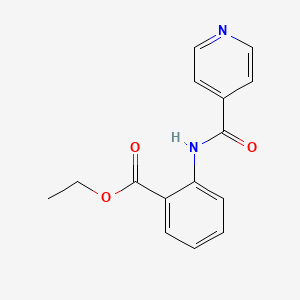

ethyl 2-(isonicotinoylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity, basicity, reactivity with other compounds are also analyzed .Wissenschaftliche Forschungsanwendungen

- Ethyl 4-amino benzoate has been studied for its potential as an electro-optical material. Researchers have grown bulk-sized crystals of this compound using a single-zone transparent resistive furnace, overcoming challenges associated with solution growth techniques .

- Derivatives of ethyl 4-amino benzoate have been investigated for their antibacterial properties. These compounds may serve as potential agents against bacterial infections .

- Researchers have developed analytical methods for detecting these preservatives in food samples using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) .

- Ethyl 4-amino benzoate serves as a precursor in various chemical syntheses. For example, it can be used to form thiazolidinone derivatives via reaction with thioglycolic acid .

Electro-Optical Materials

Antibacterial Agents

Food Preservatives

Chemical Synthesis Intermediates

Wirkmechanismus

Target of Action

Ethyl 2-(isonicotinoylamino)benzoate, a derivative of benzocaine, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and by interacting with them, the compound can effectively block these impulses .

Mode of Action

The compound acts as a local anesthetic by reducing the permeability of neuronal membranes to sodium ions . This interaction prevents the opening of sodium channels, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The compound’s action affects the benzoyl-CoA pathway , which is involved in the anaerobic metabolism of aromatic compounds . The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, such as carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

Its parent compound, benzocaine, is known to have a high therapeutic index . It is expected that the ethyl 2-(isonicotinoylamino)benzoate would have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The primary result of the compound’s action is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the local area without affecting consciousness . This makes it useful for procedures such as endoscopy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-5-3-4-6-13(12)17-14(18)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBQAYEBWDWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-pyridylcarbonylamino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)